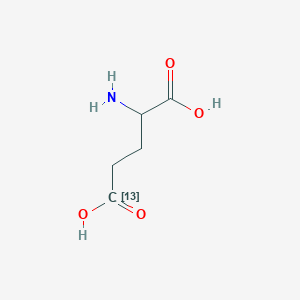

2-amino(513C)pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino(513C)pentanedioic acid is a stable isotope-labeled compound of glutamic acid, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and molecular interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and isotopic enrichment of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The process includes the use of carbon-13 labeled starting materials and advanced purification techniques to achieve high isotopic purity .

Analyse Chemischer Reaktionen

Decarboxylation to γ-aminobutyric acid (GABA)

2-Amino(513C)pentanedioic acid undergoes decarboxylation via glutamate decarboxylase (GAD) to form GABA, a major inhibitory neurotransmitter:

C5H9NO4GADC4H9NO2+CO2

This reaction is pH-dependent and critical in neuronal signaling .

Transamination Reactions

It serves as an amino donor in transamination, producing α-ketoglutarate and other amino acids:

Glu+R-α-keto acid⇌α-ketoglutarate+R-amino acid

This reversible reaction is central to amino acid biosynthesis .

Lactonization

Under acidic conditions, this compound forms lactones via intramolecular esterification. For example, reaction with epoxides yields cyclic β-amino acid derivatives (e.g., lactone 8 ) :

Epoxide+H2O→Lactone+Amine

This reaction proceeds via nucleophilic attack by the carboxyl group, favored in polar solvents like methanol .

Hydrolysis and Condensation

The compound reacts with acylating agents (e.g., Boc anhydride) to form protected derivatives, enabling peptide synthesis .

Wissenschaftliche Forschungsanwendungen

2-amino(513C)pentanedioic acid is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed tracking and analysis in various studies:

Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.

Industry: Applied in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various molecular targets, including enzymes and receptors, allowing researchers to study these interactions in detail. The labeled carbon-13 atom provides a unique marker that can be detected using specialized analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DL-Glutamic acid-13C5: Contains five carbon-13 atoms, providing more detailed isotopic labeling.

L-Glutamic acid-1-13C: Labeled at the first carbon position.

L-Glutamic acid-3,4-13C2: Labeled at the third and fourth carbon positions

Uniqueness

2-amino(513C)pentanedioic acid is unique due to its specific labeling at the fifth carbon position, making it particularly useful for studies focusing on this part of the molecule. This specificity allows for targeted investigations into metabolic pathways and molecular interactions involving the fifth carbon atom .

Eigenschaften

CAS-Nummer |

95388-01-5 |

|---|---|

Molekularformel |

C5H9NO4 |

Molekulargewicht |

148.12 g/mol |

IUPAC-Name |

2-amino(513C)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i4+1 |

InChI-Schlüssel |

WHUUTDBJXJRKMK-AZXPZELESA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)N |

Isomerische SMILES |

C(C[13C](=O)O)C(C(=O)O)N |

Kanonische SMILES |

C(CC(=O)O)C(C(=O)O)N |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.